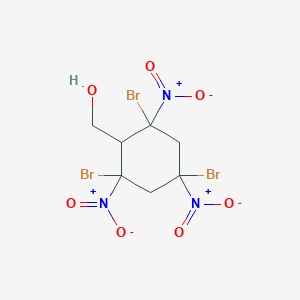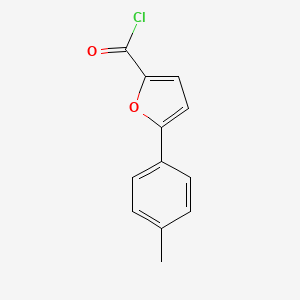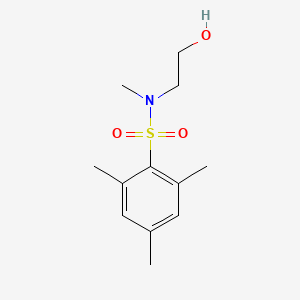![molecular formula C26H34O3Si2 B14597226 Triethoxy[2-(triphenylsilyl)ethyl]silane CAS No. 61210-76-2](/img/structure/B14597226.png)
Triethoxy[2-(triphenylsilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both triethoxysilyl and triphenylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilane with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ph}_3\text{SiH} + \text{(EtO)}_3\text{SiH} \rightarrow \text{Ph}_3\text{SiCH}_2\text{CH}_2\text{Si(OEt)}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the reaction.
Condensation: Often carried out under mild heating to promote the elimination of by-products.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Hydrolysis: Formation of silanols and ethanol.
Condensation: Formation of siloxane polymers.
Applications De Recherche Scientifique
Triethoxy[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
Mécanisme D'action
The mechanism of action of Triethoxy[2-(triphenylsilyl)ethyl]silane involves its ability to form stable Si-C and Si-O bonds. The compound can interact with various molecular targets through hydrosilylation and condensation reactions, leading to the formation of complex structures. These interactions are facilitated by the presence of reactive silicon-hydrogen and silicon-ethoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: Similar in structure but lacks the triphenylsilyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethylsilane: Contains ethyl groups instead of ethoxy groups.
Uniqueness
Triethoxy[2-(triphenylsilyl)ethyl]silane is unique due to the presence of both triethoxysilyl and triphenylsilyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
61210-76-2 |
|---|---|
Formule moléculaire |
C26H34O3Si2 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
triethoxy(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C26H34O3Si2/c1-4-27-31(28-5-2,29-6-3)23-22-30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,4-6,22-23H2,1-3H3 |
Clé InChI |
QLEZKMAUDOAMAK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)





![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)


![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
